molecular formula C3H4BrF B2832137 3-Bromo-2-fluoroprop-1-ene CAS No. 35386-83-5

3-Bromo-2-fluoroprop-1-ene

Cat. No.: B2832137
CAS No.: 35386-83-5
M. Wt: 138.967
InChI Key: VUMRYHRCTVLGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoroprop-1-ene is an organic compound with the molecular formula C₃H₄BrF It is a halogenated alkene, characterized by the presence of both bromine and fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the addition of bromine and fluorine to allyl compounds under controlled conditions. For instance, the reaction of allyl bromide with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process economically viable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoroprop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while addition reactions with hydrogen halides can produce halogenated alkanes .

Scientific Research Applications

3-Bromo-2-fluoroprop-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoroprop-1-ene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, which can include the formation of carbon-carbon bonds, carbon-halogen bonds, and other functional groups .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-fluoroprop-1-ene: Similar in structure but with the positions of bromine and fluorine atoms swapped.

    3-Chloro-2-fluoroprop-1-ene: Contains chlorine instead of bromine.

    3-Bromo-2-chloroprop-1-ene: Contains chlorine instead of fluorine.

Uniqueness

3-Bromo-2-fluoroprop-1-ene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in synthetic chemistry for the development of novel compounds and materials .

Properties

IUPAC Name

3-bromo-2-fluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF/c1-3(5)2-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMRYHRCTVLGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35386-83-5
Record name 3-Bromo-2-fluoroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.